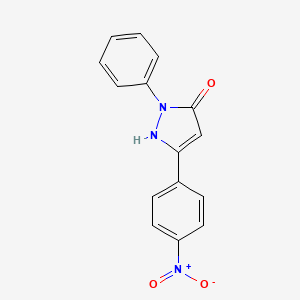![molecular formula C30H20BNO2S B12497465 (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid: is a complex organic compound with the molecular formula C30H20BNO2S and a molecular weight of 469.3613 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety, a dibenzothiophene unit, and a boronic acid group. It is primarily used in organic electronics and materials science due to its excellent charge-transporting properties and stability .
准备方法
The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Carbazole Unit: The initial step involves the synthesis of the carbazole unit through a cyclization reaction.
Attachment of the Dibenzothiophene Unit: The carbazole unit is then coupled with dibenzothiophene using a palladium-catalyzed cross-coupling reaction.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with triisopropyl borate under controlled conditions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
化学反应分析
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid has a wide range of scientific research applications :
Organic Electronics: It is used as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high charge carrier mobility and stability.
Materials Science: The compound is employed in the development of new materials with enhanced thermal and photochemical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Research: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
作用机制
The mechanism of action of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s carbazole and dibenzothiophene units contribute to its electronic properties, allowing it to function effectively in electronic devices .
相似化合物的比较
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid can be compared with other similar compounds, such as :
(9-Phenyl-9H-carbazol-2-yl)boronic acid: This compound has a similar structure but lacks the dibenzothiophene unit, resulting in different electronic properties.
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound includes two carbazole units and is used in similar applications but has different charge-transporting characteristics.
9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole: This compound incorporates a pyridoindole unit, providing unique photophysical properties.
The uniqueness of this compound lies in its combination of the carbazole, dibenzothiophene, and boronic acid groups, which confer distinct electronic and chemical properties .
属性
分子式 |
C30H20BNO2S |
|---|---|
分子量 |
469.4 g/mol |
IUPAC 名称 |
[2-(2-phenylcarbazol-9-yl)dibenzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C30H20BNO2S/c33-31(34)26-18-21(17-25-24-11-5-7-13-29(24)35-30(25)26)32-27-12-6-4-10-22(27)23-15-14-20(16-28(23)32)19-8-2-1-3-9-19/h1-18,33-34H |
InChI 键 |
HFOHYRISAVOUMQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC2=C1SC3=CC=CC=C32)N4C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=CC=C7)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)
![2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)

![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12497441.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
